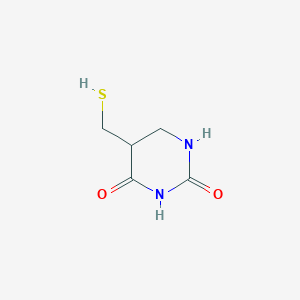
5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione is a sulfur-containing heterocyclic compound It features a diazinane ring, which is a six-membered ring containing two nitrogen atoms, with a sulfanylmethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione typically involves the reaction of a diazinane derivative with a sulfanylmethylating agent. One common method is the reaction of 1,3-diazinane-2,4-dione with a thiol compound under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylmethyl group or to modify the diazinane ring.
Substitution: The sulfanylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified diazinane derivatives.
Substitution: Various substituted diazinane derivatives depending on the reagents used.
Scientific Research Applications
5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The diazinane ring can also interact with metal ions, forming stable complexes that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Sulfanylmethyl)-1,4-dithiane: Another sulfur-containing heterocycle with similar reactivity.
4-(Sulfanylmethyl)-3,5-dimethyl-1H-pyrazole: A pyrazole derivative with a sulfanylmethyl group.
2,5-Bis(sulfanylmethyl)-1,4-dithiane: A compound with two sulfanylmethyl groups and a dithiane ring.
Uniqueness
5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms.
Properties
Molecular Formula |
C5H8N2O2S |
|---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
5-(sulfanylmethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O2S/c8-4-3(2-10)1-6-5(9)7-4/h3,10H,1-2H2,(H2,6,7,8,9) |
InChI Key |
AKVMBHIXTRVBED-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


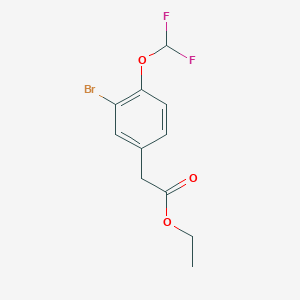
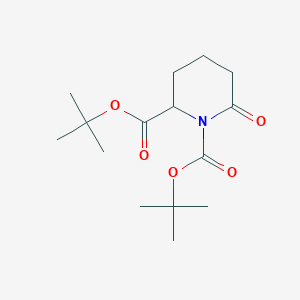

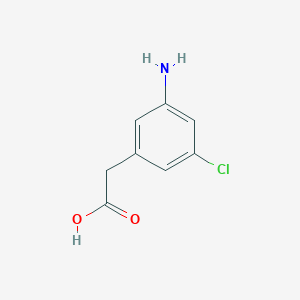
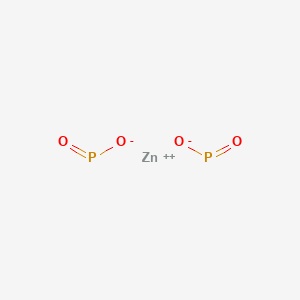
![[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B12285353.png)

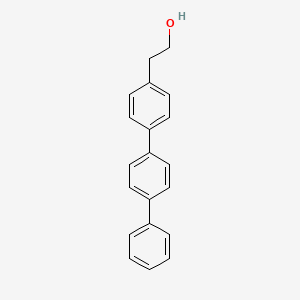

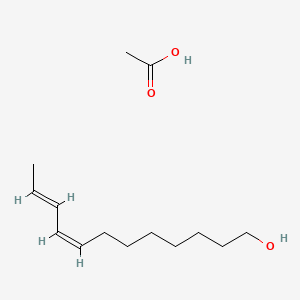
![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)

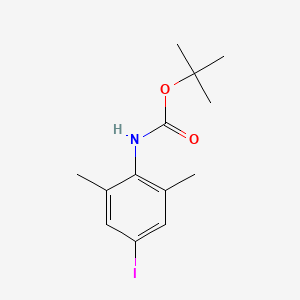
![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)
